molecular formula C14H13NO6S B2619237 2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid CAS No. 615282-41-2

2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid

Cat. No. B2619237
CAS RN: 615282-41-2
M. Wt: 323.32
InChI Key: RHPVPBNKURDNMV-UHFFFAOYSA-N
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Description

The compound “2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid” is a versatile material used in scientific research. It exhibits unique properties that make it valuable for various applications, such as drug development, organic synthesis, and chemical analysis. The molecular formula of this compound is C14H13NO6S .


Molecular Structure Analysis

The molecular structure of “2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid” can be represented by the InChI string: InChI=1S/C14H13NO6S/c1-20-8-4-3-7-5-9 (13 (18)15-6-10 (16)17)22-14 (19)11 (7)12 (8)21-2/h3-5H,6H2,1-2H3, (H,15,18) (H,16,17) . The Canonical SMILES representation is: COC1=C (C2=C (C=C1)C=C (SC2=O)C (=O)NCC (=O)O)OC .


Physical And Chemical Properties Analysis

The compound “2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid” has a molecular weight of 323.32 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its relative hydrophobicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 323.04635831 g/mol . The topological polar surface area is 127 Ų . The compound has a heavy atom count of 22 .

properties

IUPAC Name

2-[(7,8-dimethoxy-1-oxoisothiochromene-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-20-8-4-3-7-5-9(13(18)15-6-10(16)17)22-14(19)11(7)12(8)21-2/h3-5H,6H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVPBNKURDNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid

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